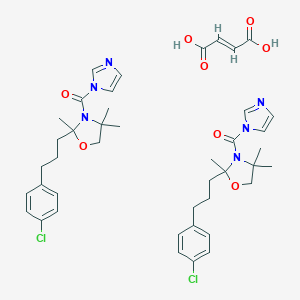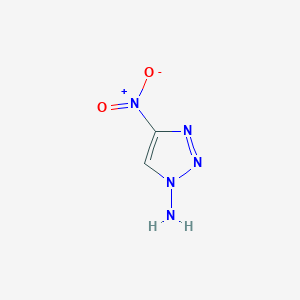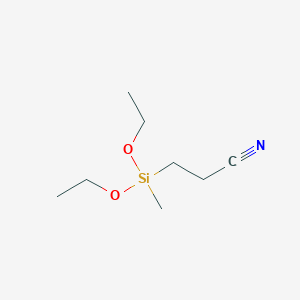![molecular formula C11H19NO B072009 N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide CAS No. 1130-36-5](/img/structure/B72009.png)
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
作用机制
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide increases the levels of these endocannabinoids, leading to potential therapeutic effects. Anandamide and 2-AG are known to play a role in pain regulation, mood, and appetite, among other functions.
Biochemical and Physiological Effects:
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in treating drug addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has several advantages for lab experiments. It is selective for FAAH and does not interact with other enzymes or receptors in the body. It is also relatively stable and can be administered orally or through injection. However, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has some limitations. It has a short half-life in the body, which may limit its effectiveness in some applications. It also has poor solubility in water, which may make it difficult to administer in certain formulations.
未来方向
There are several future directions for research on N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to have neuroprotective effects in preclinical studies, and further research is needed to investigate its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating drug addiction. N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been shown to reduce drug-seeking behavior in preclinical studies, and further research is needed to investigate its potential as a treatment for addiction. Finally, N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide may have potential applications in the field of pain management. It has been shown to have analgesic effects in preclinical studies, and further research is needed to investigate its potential as a pain medication.
合成方法
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a bicyclic ring system and the introduction of a methyl group and an acetamide moiety. The final product is obtained through purification and isolation steps.
科学研究应用
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in treating drug addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-methyl-1-bicyclo[2.2.2]octanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-3-10(2,4-7-11)5-8-11/h3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTZBXMCHHEBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CCC(CC1)(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336973 |
Source


|
| Record name | N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
CAS RN |
1130-36-5 |
Source


|
| Record name | N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)









